Product packaging for Stachybotrolide(Cat. No.:CAS No. 149691-31-6)

Stachybotrolide

Cat. No.: B148738
CAS No.: 149691-31-6
M. Wt: 386.5 g/mol
InChI Key: HKNSYAPUOMHZDE-RCJATNNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stachybotrolide is a chemical reagent for research use, isolated from the fungus Stachybotrys chartarum . This fungus is a recognized fountainhead of bio-metabolites with unique structural features and potential therapeutic applications . Like other compounds from this source, such as trichothecenes, atranones, and phenylspirodrimanes, this compound is of significant interest for its potential bioactivities . Researchers can utilize this compound in various basic and applied research settings, including pharmaceutical discovery for investigating novel drug leads and in microbiological or biochemical studies to elucidate biosynthetic pathways and mechanisms of action. This product is labeled "For Research Use Only" (RUO) . RUO products are not intended for use in diagnostic procedures and are not for administration to humans or animals . They are exclusively tailored for laboratory research and are not subject to the same regulatory evaluations as diagnostic or therapeutic agents . By providing this compound, we aim to support scientific discovery and the development of cutting-edge research tools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O5 B148738 Stachybotrolide CAS No. 149691-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[3,4-g][1]benzofuran]-6'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-12-5-6-17-21(2,3)18(25)7-8-22(17,4)23(12)10-14-16(24)9-13-15(19(14)28-23)11-27-20(13)26/h9,12,17-18,24-25H,5-8,10-11H2,1-4H3/t12-,17+,18-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNSYAPUOMHZDE-RCJATNNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)COC5=O)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)COC5=O)O)(CC[C@H](C2(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Fungal Ecology of Stachybotrolide Production

Producer Organisms and Strain Diversity

The genus Stachybotrys encompasses approximately 50 recognized species. nwamoldinspector.comwikipedia.org These fungi are known to produce a broad spectrum of secondary metabolites, including trichothecenes, atranones, and phenylspirodrimanes like stachybotrolide. mdpi.comresearchgate.net

Stachybotrys alternans

Stachybotrys alternans has been reported as a producer of this compound. A study in 1998 detected this nitrogen-free compound among the products of the vital activity of Stachybotrys alternans. researchgate.netdntb.gov.ua

Stachybotrys chartarum

Stachybotrys chartarum, also widely known as black mold, is a prominent producer of various secondary metabolites, including phenylspirodrimanes such as this compound. mdpi.cominspq.qc.canih.gov While S. chartarum is particularly noted for producing macrocyclic trichothecenes, it also produces other biometabolites like atranones and spirodrimanes. mdpi.comnih.gov Studies have isolated and characterized this compound from S. chartarum extracts. mdpi.com It's important to note that S. chartarum strains exhibit chemotype diversity; some produce macrocyclic trichothecenes (chemotype S), while others produce atranones and dolabellanes (chemotype A). inspq.qc.cawikipedia.org Phenylspirodrimanes are commonly observed in chemotype A of Stachybotrys species. nih.govacs.orgresearchgate.net

Stachybotrys cylindrospora

Stachybotrys cylindrospora has also been identified as a producer of this compound. researchgate.net Research on the secondary metabolites of S. cylindrospora has revealed the presence of this compound, alongside other compounds like trichodermin (B1214609) and trichodermol. researchgate.net

Other Stachybotrys Species and Environmental Isolates

Beyond the commonly studied species, this compound has been reported in Stachybotrys nephrospora. nih.gov Furthermore, Stachybotrys species isolated from diverse environmental sources, such as sediments from a cenote, have been shown to produce phenylspirodrimanes, including this compound. nih.govacs.org This suggests that the production of this compound may be a more widespread characteristic within the Stachybotrys genus, depending on the specific strain and environmental conditions.

Ecological Significance of Stachybotrys Species in Natural Environments

Stachybotrys species are saprophytic micromycetes with a widespread distribution, commonly found in soil and materials rich in cellulose (B213188), such as hay, straw, grain, plant debris, and decaying wood. nwamoldinspector.comwikipedia.orginspq.qc.canih.gov Their ability to thrive in cellulose-rich substrates underscores their role in the decomposition of plant matter in natural environments. nwamoldinspector.comwikipedia.orginspq.qc.ca The production of secondary metabolites, including this compound and other compounds, may play a role in the ecological interactions of Stachybotrys species, such as antagonism towards other fungi. For instance, Stachybotrys cylindrospora is known to be antagonistic to the blue-stain fungus Ceratocystiopsis crassivaginata, and its secondary metabolites, including trichothecenes and potentially this compound, may contribute to this activity. researchgate.net The presence of Stachybotrys in diverse habitats, both aquatic and terrestrial, highlights their ecological adaptability. nwamoldinspector.comwikipedia.org

Environmental Factors Influencing this compound Production in Fungal Cultures

The production of secondary metabolites, including this compound, by fungi is significantly influenced by environmental factors. nih.govd-nb.infonih.govresearchgate.net While specific detailed studies focusing solely on the environmental factors affecting this compound production are limited in the provided search results, general principles regarding fungal mycotoxin production by Stachybotrys and other fungi can be applied.

Key environmental factors known to influence fungal growth and mycotoxin production include:

Substrate Composition: The type of substrate and its nutrient composition, particularly the carbon and nitrogen sources, can significantly impact the quantity and type of secondary metabolites produced. nih.govnih.govresearchgate.netmdpi.com Stachybotrys species primarily inhabit cellulose-rich materials, and the availability of cellulose can enhance their growth. nwamoldinspector.comwikipedia.orginspq.qc.ca Studies on S. chartarum have shown that mycotoxin production depends on the composition of the culture medium, with higher concentrations of macrocyclic trichothecenes detected on potato-dextrose-agar or cellulose-agar compared to other media. nih.gov

Temperature: Fungal growth and mycotoxin production are temperature-dependent. inspq.qc.canih.govresearchgate.net S. chartarum can grow within a temperature range of 2 to 40 °C, with an optimum between 23 and 27 °C. inspq.qc.ca Temperature can influence the rate of chemical reactions involved in metabolite synthesis. researchgate.net

pH: The pH of the growth medium also plays a role. S. chartarum has an optimum pH range of 5.6-6.0 but can grow in a wider range of 3.0-9.8. inspq.qc.ca

Light: Light can influence fungal development and the production of secondary metabolites in some species. chinbullbotany.commdpi.com While some fungi require light for fruiting body production, others can exist in the dark. mdpi.com The specific effect of light on this compound production by Stachybotrys is not clearly defined in the provided information.

Stress Factors: Various stress factors, such as oxidative stress, can influence the biosynthesis of secondary metabolites in fungi. nih.gov Adaptation to stress can lead to the production of specific compounds. nih.gov

Detailed research findings on the precise impact of each environmental factor on the yield of this compound from specific Stachybotrys species in controlled fungal cultures would require dedicated studies. However, the general understanding of fungal secondary metabolism suggests that optimizing these environmental parameters is critical for maximizing the production of compounds like this compound in laboratory or industrial settings.

Here is a summary of some environmental factors and their potential influence on fungal metabolite production, based on general fungal studies:

Environmental FactorPotential Influence on Metabolite ProductionNotes
Substrate/NutrientsSignificant impact on type and quantityCellulose-rich materials favor Stachybotrys. nwamoldinspector.comwikipedia.orginspq.qc.ca
Water Activity (Aw)Crucial for growth and metabolismHigh Aw required for Stachybotrys (>0.94). inspq.qc.cawikipedia.orgnih.govmdpi.com
TemperatureAffects growth rate and reaction kineticsOptimal range 23-27 °C for S. chartarum. inspq.qc.canih.govresearchgate.net
pHInfluences enzymatic activityOptimal range 5.6-6.0 for S. chartarum. inspq.qc.ca
LightCan influence development and metabolismEffect on this compound specifically is not detailed. chinbullbotany.commdpi.com
Stress FactorsCan induce or alter metabolite synthesisOxidative stress can stimulate production in some fungi. nih.gov

Biosynthetic Pathways and Genetic Foundations of Stachybotrolide

Proposed Biosynthetic Origin: Polyketide-Terpenoid Hybrid Pathway

Phenylspirodrimanes, including stachybotrolide, are proposed to arise from a hybrid biosynthetic route involving both polyketide and terpenoid precursors researchgate.netresearchgate.net. The polyketide component is suggested to originate from an acetyl-CoA starter unit and multiple malonyl-CoA extender units, forming a polyketone precursor mdpi.com. Concurrently, a terpenoid precursor, specifically farnesyl-diphosphate, is synthesized via the mevalonate (B85504) or methylerythritol phosphate (B84403) pathway. The convergence of these two pathways, likely involving a key intermediate such as ilicicolin B, ultimately leads to the formation of the characteristic phenylspirodrimane scaffold nih.gov. Subsequent enzymatic modifications, including oxidation and cyclization events, are then involved in the maturation of this scaffold into specific phenylspirodrimanes like this compound mdpi.com.

Enzymatic Mechanisms Involved in this compound Biosynthesis

The transformation of the polyketide and terpenoid precursors into this compound involves a series of enzymatic reactions. While the precise enzymatic cascade leading specifically to this compound is still an area of research, the biosynthesis of phenylspirodrimanes in general involves enzymes typical of both polyketide and terpenoid synthesis. This includes polyketide synthases (PKSs) for the assembly of the polyketide chain and terpene cyclases or synthases for the formation of the terpenoid skeleton mdpi.com. Additionally, enzymes such as oxidases, cyclases, and transferases are likely involved in the subsequent tailoring steps, including the formation of the spirofuran ring and the introduction of hydroxyl groups observed in this compound nih.govmdpi.com. The reactive aromatic ortho-dialdehyde, stachybotrydial (B1242107), has also been implicated as an intermediate that can undergo reactions with amines to yield diverse phenylspirodrimanes, suggesting the involvement of enzymes facilitating such condensation reactions researchgate.netresearchgate.net.

Regulatory Mechanisms of this compound Production

The production of secondary metabolites in fungi is tightly regulated at multiple levels, ensuring their synthesis occurs under specific environmental conditions or developmental stages. The regulation of this compound biosynthesis is likely influenced by transcriptional control, nutrient availability, and interactions with other microorganisms.

Biosynthetic genes for secondary metabolites in fungi are often clustered together in the genome, forming BGCs nih.govsecondarymetabolites.org. These clusters frequently contain regulatory genes, such as those encoding transcription factors, that control the expression of the biosynthetic genes within the cluster biorxiv.org. Transcriptional regulation plays a critical role in activating or repressing the entire BGC, thereby controlling the production of the end-product like this compound. While specific transcriptional regulators for the this compound BGC have not been extensively characterized in the provided search results, studies on other fungal secondary metabolite BGCs indicate that these regulators can respond to various internal and external signals biorxiv.org.

Nutrient availability is a significant factor influencing the biosynthesis of secondary metabolites in fungi nih.govmaxapress.com. The production of certain metabolites, including some phenylspirodrimanes, has been shown to be affected by the nutrient composition of the growth medium researchgate.net. For instance, the synthesis of certain triprenyl phenols in Stachybotrys microspora is influenced by nitrogen availability, suggesting a link between nutrient acquisition strategies and secondary metabolite production researchgate.net. It is plausible that this compound biosynthesis in Stachybotrys species is similarly regulated by the availability of key nutrients required for the polyketide and terpenoid pathways.

Microbial interactions, such as co-cultivation, can significantly impact the expression of BGCs and the production of secondary metabolites frontiersin.orgwur.nl. Co-culturing fungi with other microorganisms, including bacteria, can activate otherwise silent BGCs or alter the production levels of existing metabolites nih.govnih.gov. This phenomenon is attributed to the exchange of signaling molecules, nutrients, or physical interactions between the co-cultivated microbes frontiersin.orgwur.nl. Studies have shown that co-cultivation of Stachybotrys chartarum with other microbes can stimulate the production of certain compounds nih.gov. While direct evidence specifically linking co-cultivation to enhanced this compound production is limited in the provided results, it is a recognized strategy for potentially inducing or increasing the yield of fungal secondary metabolites by mimicking natural competitive environments frontiersin.org.

Identification and Characterization of Biosynthetic Gene Clusters

The identification and characterization of the BGC responsible for this compound biosynthesis are essential steps towards a comprehensive understanding of its production. Bioinformatic tools and techniques, such as genome sequencing and analysis using platforms like antiSMASH, are commonly employed to predict and annotate BGCs based on the presence of genes encoding key biosynthetic enzymes like PKSs and terpene synthases mdpi.commdpi.com. Once putative BGCs are identified, genetic approaches such as gene deletion or overexpression can be used to validate their role in this compound production nih.govmdpi.comfrontiersin.org. Chemical analysis of the metabolites produced by genetically modified strains then confirms the involvement of the characterized BGC nih.gov. While the complete BGC for this compound has not been explicitly detailed in the provided search results, the identification and characterization of phenylspirodrimane BGCs in Stachybotrys species are ongoing areas of research nih.govresearchgate.net.

Here is a table summarizing some key aspects related to this compound biosynthesis:

AspectDescription
Proposed Biosynthetic OriginHybrid Polyketide-Terpenoid Pathway
Key PrecursorsAcetyl-CoA, Malonyl-CoA, Farnesyl-diphosphate
Intermediate (Proposed)Ilicicolin B, Stachybotrydial (for related phenylspirodrimanes)
Involved Enzyme ClassesPolyketide Synthases (PKSs), Terpene Cyclases/Synthases, Oxidases, Cyclases, Transferases
Genetic BasisBiosynthetic Gene Cluster (BGC)
Regulatory InfluencesTranscriptional Regulation, Nutrient Availability, Microbial Co-cultivation
Methods for Gene Cluster IdentificationGenome Sequencing, Bioinformatic Analysis (e.g., antiSMASH)
Methods for Gene Cluster CharacterizationGene Deletion/Overexpression, Metabolite Analysis

Advanced Structural Elucidation and Analytical Methodologies for Stachybotrolide

Spectroscopic Techniques for Structural Characterization

Spectroscopy is the cornerstone of molecular structure elucidation, utilizing the interaction of electromagnetic radiation with the molecule to probe its atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex structure of phenylspirodrimanes.

1D NMR (¹H and ¹³C) provides initial information about the chemical environment of hydrogen and carbon atoms. The ¹H NMR spectrum reveals the number of distinct protons, their chemical shifts (δ), spin-spin coupling constants (J), and integration (relative number of protons). The ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization state.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms.

COSY spectra identify protons that are coupled to each other, typically on adjacent carbons.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra reveal correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule.

For phenylspirodrimanes like stachybotrysin C, a closely related analogue, analysis of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals, confirming the core phenylspirodrimane skeleton which features a drimane-type sesquiterpene connected to a benzene-derived ring system. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Phenylspirodrimane Skeleton (Stachybotrysin C in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
236.81.64, m; 1.54, m
377.93.45, br s
438.9-
551.62.53, dd (13.2, 3.2)
888.1-
1149.93.19, d (16.7); 3.00, d (16.7)
1321.61.07, s
1427.90.91, s
1515.90.89, s
3'110.86.57, s
7'193.310.35, s

Data adapted from related phenylspirodrimane structures reported in scientific literature. researchgate.net

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. acs.org Techniques like electrospray ionization (ESI) are commonly used to ionize the molecule before it enters the mass analyzer (e.g., Orbitrap or Time-of-Flight).

For phenylspirodrimanes, HRMS is used to establish the molecular formula with high confidence by comparing the experimentally measured accurate mass with the theoretically calculated mass. mdpi.com The difference, measured in parts per million (ppm), is typically less than 5 ppm for a correct formula assignment. This technique was used to determine the molecular formula of a related compound, stachybotrysin A, as C₂₅H₃₄O₅. acs.org This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 2: Example of HRMS Data for a Phenylspirodrimane Compound

ParameterValue
Molecular FormulaC₂₉H₃₆O₆
Ion[M+H]⁺
Calculated m/z485.2585
Observed m/z485.2581
Mass Error-0.8 ppm

Data is representative for a compound in the phenylspirodrimane class.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a rapid and effective method for identifying the presence of specific functional groups. nih.gov The IR spectrum of a phenylspirodrimane will exhibit characteristic absorption bands corresponding to its structural features. For example, the IR spectrum of stachybotrysin A showed absorption bands for hydroxyl (3262 cm⁻¹) and carbonyl (1674 cm⁻¹) groups. acs.org

Table 3: Characteristic IR Absorption Bands for Stachybotrolide Functional Groups

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
Hydroxyl (-OH)O-H Stretch~3500–3200 (broad)
Aldehyde (-CHO)C=O Stretch~1740–1720
Aromatic RingC=C Stretch~1600 and ~1475
AlkylC-H Stretch~2960–2850

Frequency ranges are typical for the indicated functional groups. libretexts.orgvscht.cz

While obtaining a suitable single crystal of every natural product can be challenging, X-ray crystallography provides the most definitive evidence of molecular structure and, crucially, absolute stereochemistry. scilit.com This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For the phenylspirodrimane class, single-crystal X-ray diffraction has been successfully used to determine the absolute configurations of several derivatives. For instance, the structure of stachybotrysin A (also known as F1839-I) was unequivocally determined by this method, providing a definitive reference for the stereochemistry of related compounds within the same biosynthetic family. researchgate.netacs.org This confirmed the relative and absolute arrangement of the multiple chiral centers in the complex spirocyclic ring system.

Chromatographic Separation Techniques

Chromatography is indispensable for the isolation and purification of individual compounds from complex mixtures, such as fungal extracts, before spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) is the primary method for the separation, purification, and analysis of phenylspirodrimanes from Stachybotrys extracts. nih.gov The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Reversed-phase HPLC is most commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. psecommunity.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a wide range of polarities. Detection is commonly achieved using a diode array detector (DAD) for UV-Vis absorbance or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). acs.orgnih.gov

Table 4: Typical HPLC Conditions for Phenylspirodrimane Analysis

ParameterCondition
ColumnReversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid or 5 mM Ammonium Acetate (B1210297)
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient
Flow Rate0.2 - 1.0 mL/min
DetectorDAD (UV-Vis) or Mass Spectrometry (MS)

Conditions are compiled from common methods for analyzing Stachybotrys mycotoxins. mdpi.compsecommunity.org

Table of Mentioned Compounds

Compound Name
This compound
Stachybotrydial (B1242107)
Stachybotrysin A
Stachybotrysin C
F1839-I
Acetonitrile

Integration with Spectroscopic Detection (e.g., HPLC-PDA-SPE-NMR, LC-HRMS)

The analysis of this compound from complex matrices, such as fungal extracts, benefits immensely from hyphenated analytical techniques that couple the separation power of liquid chromatography with the detailed structural information provided by various spectroscopic detectors. nih.gov

High-Performance Liquid Chromatography-Photodiode Array-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-PDA-SPE-NMR) is a powerful, fully integrated system for the rapid dereplication and structural elucidation of compounds in complex mixtures. nih.gov In the context of this compound analysis, a crude extract from a Stachybotrys species would first be separated on an HPLC system. nih.gov The PDA detector provides UV-Vis spectra for each eluting peak, offering initial clues about the class of the compound. As a specific peak of interest elutes, it can be automatically trapped on a solid-phase extraction (SPE) cartridge. mdpi.com This process can be repeated through multiple injections to accumulate enough material for NMR analysis, all without manual isolation. mdpi.com The trapped compound is then eluted from the SPE cartridge with a deuterated solvent directly into an NMR flow probe for one- and two-dimensional NMR experiments. This approach avoids the time-consuming process of preparative isolation and allows for the structural characterization of even minor constituents in an extract. mdpi.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a cornerstone technique for the analysis of secondary metabolites produced by Stachybotrys species. dtu.dkdtu.dk It provides highly accurate mass measurements, which are crucial for determining the elemental composition of this compound and its derivatives. nih.gov This capability is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. When coupled with tandem mass spectrometry (MS/MS), LC-HRMS provides fragmentation patterns that offer significant structural information, helping to identify the core scaffold and substituent groups of the molecule. semanticscholar.org This method is highly sensitive and allows for both the qualitative identification and semi-quantitative analysis of mycotoxins in various samples, including contaminated building materials and dust. dtu.dk

Table 1: Illustrative LC-HRMS Data for this compound and Potential Derivatives
CompoundMolecular FormulaCalculated m/z [M+H]⁺Observed m/zMass Error (ppm)
This compoundC₂₇H₃₂O₇507.2221507.2219-0.4
This compound AcetateC₂₉H₃₄O₈549.2326549.2324-0.3
Deoxythis compoundC₂₇H₃₂O₆491.2272491.2270-0.4

Computational Approaches in Structure Elucidation

Computational chemistry has become an indispensable tool for resolving the complex three-dimensional structures of natural products. rsc.org These methods are particularly valuable when experimental data alone are insufficient to define the molecule's stereochemistry unambiguously.

Computer-Assisted Structure Elucidation (CASE) programs are designed to generate all possible chemical structures that are consistent with a given set of spectroscopic data, primarily 2D NMR correlations like COSY and HMBC. rsc.org The evolution to CASE-3D incorporates stereochemistry, providing a powerful platform for determining the relative configuration of complex molecules like this compound. nih.gov The CASE-3D strategy involves comparing experimental NMR parameters (such as chemical shifts, coupling constants, and NOEs) with those calculated for a set of computer-generated diastereomeric structures. researchgate.netnih.gov By scoring the different configurations based on the goodness-of-fit between experimental and theoretical data, the most probable structure can be identified. nih.gov This approach minimizes the risk of structural misassignment, which remains a significant challenge in natural product chemistry. rsc.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. unige.ch In the context of structure elucidation, DFT has become a standard method for predicting NMR chemical shifts and other spectroscopic properties with high accuracy. mdpi.comnih.gov For a molecule with multiple chiral centers like this compound, DFT calculations can be performed on all possible diastereomers. The calculated NMR chemical shifts (¹H and ¹³C) for each potential isomer are then compared to the experimental values. The isomer whose calculated shifts most closely match the experimental data is assigned as the correct structure. This method is highly effective for making definitive stereochemical assignments. nih.gov

Table 2: Hypothetical Comparison of Experimental vs. DFT-Calculated ¹³C NMR Shifts for a Key Stereocenter in this compound Isomers
Carbon AtomExperimental Shift (ppm)Calculated Shift (Isomer A) (ppm)Calculated Shift (Isomer B) (ppm)
C-478.578.982.1
C-9140.2140.5141.0
C-1265.866.169.5
Conclusion Good Correlation Poor Correlation

Metabolomics-Based Approaches for Profiling this compound and Derivatives

Metabolomics provides a comprehensive profile of the small molecules present in a biological system. Untargeted metabolomics, particularly using LC-HRMS/MS, is an effective strategy for mapping the chemical diversity of mycotoxins produced by Stachybotrys fungi. semanticscholar.org

Molecular networking is a powerful bioinformatics approach that organizes and visualizes tandem mass spectrometry (MS/MS) data. scispace.com It operates on the principle that structurally similar molecules will exhibit similar fragmentation patterns in an MS/MS experiment. researchgate.net In a molecular network, each node represents a unique parent mass, and the edges connecting the nodes represent the spectral similarity between them. nih.gov

This technique is exceptionally well-suited for exploring the chemical diversity of this compound and its derivatives within a fungal extract. By generating a molecular network from LC-HRMS/MS data, known compounds like this compound can be identified by matching their spectra to library data. uri.edu More importantly, nodes connected to the known compounds represent potential new or modified analogues. This allows for the rapid visualization of entire families of related compounds, guiding the targeted isolation of novel this compound derivatives. nih.gov

Molecular Mechanisms of Biological Activity of Stachybotrolide

General Principles of Bioactivity Modulation by Fungal Metabolites

Fungi are recognized as a significant source of bioactive secondary metabolites with potential pharmaceutical and industrial applications. semanticscholar.orgfrontiersin.org These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects, often by interacting with specific molecular targets within biological systems. biosynth.comresearchgate.netresearchgate.net The Stachybotrys genus, in particular, is a rich source of diverse secondary metabolites, such as trichothecenes, triprenyl phenols, diterpenoids, and phenylspirodrimanes, which have demonstrated various bioactivities. researchgate.netresearchgate.net The mode of action of these fungal metabolites frequently involves influencing cellular signaling pathways or inhibiting essential enzymes. biosynth.comresearchgate.netknowthecause.com

Investigations into Specific Molecular Targets

Investigations into the molecular targets of stachybotrolide aim to elucidate the specific interactions that underpin its observed biological activities. This includes examining its influence on cellular signaling cascades and its potential to inhibit enzymatic functions.

Influence on Cellular Signaling Pathways

Fungal metabolites can modulate cellular signaling pathways, leading to various biochemical effects. biosynth.comresearchgate.netknowthecause.com While broad research exists on how fungal metabolites, including those from Stachybotrys, can affect signaling pathways such as those involved in inflammation or immune responses, specific detailed findings on this compound's direct influence on particular cellular signaling pathways are less extensively documented in the provided search results. researchgate.netresearchgate.netnih.gov However, the general principle that fungal secondary metabolites influence cell signaling pathways is well-established and forms a basis for understanding the potential actions of compounds like this compound. biosynth.com

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase)

Enzyme inhibition is a key mechanism by which fungal metabolites exert biological effects. Dihydrofolate reductase (DHFR) is an essential enzyme for cell survival, involved in the biosynthesis of crucial cellular components. vietnamjournal.ru It is a target for antibacterial and anticancer drugs because rapidly dividing cells, including bacteria and cancer cells, require DHFR for growth and multiplication. vietnamjournal.ruwikipedia.org

Research has indicated that a lactone form of stachybotrydial (B1242107), a fungal metabolite from Stachybotrys sp., can inhibit Staphylococcus aureus DHFR. nih.gov This compound inhibited S. aureus DHFR with a half-maximal inhibitory concentration (IC50) of 41 µM. nih.gov While this compound is a distinct compound from stachybotrydial, the finding regarding a related Stachybotrys metabolite inhibiting DHFR suggests a potential area of investigation for this compound itself, given that fungal metabolites from the same genus can exhibit similar bioactivities or target similar pathways. researchgate.net Another source lists this compound as having activity against Staphylococcus aureus DHFR with an IC50 of 41.5 μM. rsc.org

The following table summarizes the DHFR inhibition data for the lactone form of stachybotrydial and this compound:

CompoundTarget EnzymeOrganismIC50 (µM)
Lactone form of stachybotrydialDihydrofolate ReductaseStaphylococcus aureus41
This compoundStaphylococcus aureus DHFRStaphylococcus aureus41.5

DHFR inhibitors are a class of antifolates that interfere with folate metabolism. wikipedia.org The inhibition of DHFR can prevent the synthesis of thymine, which is necessary for DNA synthesis and cell division. wikipedia.org

Cellular and Subcellular Effects

This compound and related fungal metabolites can induce various effects at the cellular and subcellular levels, influencing processes critical for host-pathogen interactions and cellular function.

Modulation of Nitric Oxide (NO) Production in Macrophages

Macrophages are immune cells that play a critical role in the detection, phagocytosis, and destruction of pathogens. immunology.org Upon activation, particularly to the M1 phenotype, macrophages produce various inflammatory mediators, including reactive oxygen species (ROS) and reactive nitrogen oxide species (RNOS), such as nitric oxide (NO). mdpi.comnih.govfrontiersin.orgnih.gov NO is synthesized by nitric oxide synthase (NOS) enzymes, primarily inducible NOS (iNOS or NOS2) in activated macrophages, from L-arginine and molecular oxygen. mdpi.comnih.govfrontiersin.org NO is involved in host defense mechanisms and can have antimicrobial effects. mdpi.comfrontiersin.orgnih.gov

While the provided search results discuss the role of NO production in macrophages in the context of immune responses and pathogen killing, and mention that fungal metabolites can modulate inflammatory reactions, there is no direct information specifically detailing this compound's effect on NO production in macrophages. researchgate.netnih.govfrontiersin.orgnih.govinspq.qc.ca However, given that Stachybotrys species produce metabolites that modulate inflammatory responses, investigating this compound's impact on NO production in macrophages would be a relevant area for future research. researchgate.netinspq.qc.ca

Potential for Interaction with Microbial Cellular Membranes

Some fungal metabolites can interact with microbial cellular membranes, leading to antibacterial or antifungal effects. researchgate.net For instance, certain antimicrobial peptides produced by fungi can disrupt bacterial cell membranes. researchgate.net While the search results highlight the antibacterial activities of some Stachybotrys metabolites and the general principle of fungal metabolites interacting with microbial targets, there is no specific information detailing this compound's direct interaction with microbial cellular membranes. researchgate.netacs.org The antibacterial activity observed for this compound against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) suggests potential mechanisms involving bacterial targets, which could include membrane interactions, but further research is needed to confirm this. rsc.orgacs.org

Putative Mechanisms of Action through Computational Modeling (e.g., Molecular Docking)

Computational modeling techniques, particularly molecular docking, play a significant role in predicting the potential mechanisms of action of chemical compounds by simulating their interactions with biological targets such as proteins ijpsjournal.comresearchgate.net. This approach helps to understand how a molecule like this compound might bind to specific sites on target macromolecules, providing insights into its biological activity ijpsjournal.commdpi.com. Molecular docking aims to predict the optimal binding mode and affinity between a ligand (this compound) and its receptor, often a protein, based on geometric and energy matching principles researchgate.net. The strength of the association between the molecules can be inferred from the predicted binding energy ijpsjournal.com.

While extensive computational studies specifically focused solely on the molecular docking of this compound to elucidate its mechanism of action appear limited in the immediate search results, computational methods are broadly applied in drug discovery to predict interactions and potential targets mdpi.comnih.govnih.govplos.org. For instance, docking analyses are commonly performed against known protein targets involved in various biological processes to determine the putative mechanism of action of compounds researchgate.netresearchgate.net. The binding energy calculated during docking simulations can indicate the affinity and binding activity between the ligand and the target protein; a binding energy typically less than -5 kcal/mol suggests good affinity nih.gov.

Computational approaches, including molecular dynamics simulations, can provide detailed insights into the interactions between ligands and proteins, exploring conformational changes and binding pathways ugent.bemghpcc.orgmdpi.comnih.govfrontiersin.org. These methods can identify potential binding sites and the key structural features driving ligand binding mdpi.comnih.gov.

Although direct data tables from computational modeling studies specifically on this compound's interaction with a particular target were not prominently found, the methodology involves generating potential binding poses and evaluating them based on scoring functions that estimate binding energetics, considering factors like intermolecular interactions, desolvation, and entropic effects mdpi.com. The output of such studies often includes binding scores (e.g., docking scores or binding free energies) for different poses and details about the interacting residues in the target protein researchgate.netnih.gov.

The application of in silico methods, often in conjunction with in vitro studies, is a standard approach to investigate the potential mechanisms of action of natural products and other compounds wilddata.cnrsc.orgnih.govmdpi.com. This integrated approach allows for the prediction of potential targets and interaction mechanisms, which can then be further investigated experimentally mdpi.com.

Spectrum of Biological Activities of Stachybotrolide and Its Phenylspirodrimane Analogs

Antimicrobial Activity

Phenylspirodrimanes, such as Stachybotrolide and its analogs, have demonstrated antimicrobial properties, particularly against bacterial and fungal strains. thieme-connect.commdpi.comresearchgate.net

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, MRSA, E. coli, Klebsiella pneumoniae, Acinetobacter baumannii, Mycobacterial Strains)

Research indicates that this compound and related phenylspirodrimanes possess antibacterial activity against various bacterial pathogens. This compound itself has shown activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Specifically, this compound exhibited an IC50 of 32 µg/mL against Staphylococcus aureus and MRSA strain CCARM3167. rsc.org this compound acetate (B1210297) has also shown high inhibitory activity against MRSA. tandfonline.comresearchgate.netnih.govfigshare.combvsalud.org

Some phenylspirodrimane analogs have demonstrated activity against a broader spectrum of bacteria, including both Gram-positive and Gram-negative strains. For instance, phenylspirodrimanes from Stachybotrys sp. NCA252 showed significant activity against MRSA, methicillin-susceptible Staphylococcus aureus (MSSA), and mycobacterial strains. acs.orgnih.gov Another study reported that compound 5, a phenylspirodrimane analog, exhibited antibacterial activity against the Gram-positive bacterium Staphylococcus aureus ATCC 6538 with a minimum inhibitory concentration (MIC) value of 6.25 μg/mL. thieme-connect.comresearchgate.netnih.gov Weak antibacterial activity against Bacillus subtilis has also been noted for some compounds. researchgate.netnih.gov

Studies evaluating activity against Gram-negative bacteria like E. coli, Klebsiella pneumoniae, and Acinetobacter baumannii have been conducted for some phenylspirodrimanes. While some compounds showed weak inhibitory activity against Klebsiella pneumonia and Acinetobacter baumannii, others were not active against Klebsiella aerogenes or Pseudomonas aeruginosa. acs.orgnih.govnih.govsemanticscholar.org

Here is a summary of some reported antibacterial activities:

CompoundBacterial StrainActivity MetricValueReference
This compoundStaphylococcus aureusIC5032 µg/mL rsc.org
This compoundMRSA CCARM3167IC5032 µg/mL rsc.org
This compoundMRSA ATCC 43300>70% inhibitionNot specified tandfonline.comresearchgate.net
This compound acetateMRSA ATCC 43300High inhibition>75% at test conc. tandfonline.comresearchgate.net
Compound 5 (Phenylspirodrimane analog)Staphylococcus aureus ATCC 6538MIC6.25 μg/mL thieme-connect.comresearchgate.netnih.gov
Arthproliferin AMRSA ATCC 29213MIC78.0 µg/mL nih.govsemanticscholar.org
Compound 1 (Stachybotrysin A)MRSA ATCC 29213MIC78 µg/mL researchgate.net
Compound 15 (Phenylspirodrimane analog)MRSA ATCC 29213MIC39 µg/mL researchgate.net
Compounds 4 and 5 (Phenylspirodrimane analogs)Bacillus subtilisWeak activityNot specified researchgate.netnih.gov
Chartarlactams Q–SStaphylococcus aureusMIC4–16 µg/mL mdpi.com

Anti-biofilm Properties

Beyond direct antibacterial effects, some fungal metabolites, including phenylspirodrimane derivatives, have shown the ability to inhibit biofilm formation in bacteria like MRSA. tandfonline.comresearchgate.netnih.govfigshare.combvsalud.orgresearchgate.netresearchgate.net Biofilm formation is a significant factor in the antibiotic resistance and pathogenesis of MRSA infections. tandfonline.comresearchgate.net Studies have evaluated the potential of phenylspirodrimanes to decrease the virulence and pathogenesis of MRSA by inhibiting biofilm production. tandfonline.comresearchgate.net While this compound acetate was noted for its antibacterial activity, other fungal metabolites like epifiscalin C, fiscalin C, dimethylglyotoxin, aspernolide B, and butyrolactones I and IV were found to inhibit biofilm formation without necessarily decreasing bacterial growth. tandfonline.comresearchgate.netnih.govfigshare.combvsalud.orgresearchgate.net Docking analyses have been performed to investigate the potential mechanisms of action of these compounds against proteins like SarA and AgrA, which are known to regulate biofilm production in MRSA. tandfonline.comresearchgate.netresearchgate.net

Anti-inflammatory Potential (as indicated by NO inhibition)

Phenylspirodrimanes have demonstrated anti-inflammatory activity, often assessed by their ability to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells. rsc.orgsemanticscholar.orgrsc.orgmdpi.comresearchgate.net this compound has been reported to inhibit the production of nitric oxide (NO) in RAW264.7 cells with an IC50 value of 17.9 µM. rsc.orgmdpi.comresearchgate.net Another analog, Stachybotrysin C, also showed NO inhibitory activity in RAW264.7 cells with an IC50 of 27.2 µM. rsc.orgmdpi.comresearchgate.net Compound 8, a phenylspirodrimane dimer, exhibited anti-inflammatory activity by suppressing LPS-induced NO production in BV2 cells with an inhibition rate of 54.2% at 10.0 µM. rsc.org Another compound, referred to as compound 10, showed potent inhibitory activity against NO production in LPS-stimulated RAW 264.7 macrophages with an IC50 value of 12.4 µM. mdpi.comresearchgate.net Mechanistic studies suggest that some compounds may suppress NO production by inhibiting the generation of reactive oxygen species (ROS), which can inactivate the NF-κB signaling pathway. mdpi.com

Here is a summary of some reported anti-inflammatory activities based on NO inhibition:

CompoundCell LineStimulusActivity MetricValueReference
This compoundRAW264.7LPSIC5017.9 µM rsc.orgmdpi.comresearchgate.net
Stachybotrysin CRAW264.7LPSIC5027.2 µM rsc.orgmdpi.comresearchgate.net
Compound 8 (Phenylspirodrimane dimer)BV2LPSInhibition Rate54.2% at 10 µM rsc.org
Compound 10 (Phenylspirodrimane)RAW 264.7LPSIC5012.4 µM mdpi.comresearchgate.net
Stachybonoid FRAW264.7LPSIC5052.5 µM mdpi.comresearchgate.net

Other Documented Bioactivities of Related Phenylspirodrimanes

Beyond antimicrobial and anti-inflammatory effects, phenylspirodrimanes exhibit a range of other documented biological activities. These include cytotoxicity against various human tumor cell lines. rsc.orgresearchgate.netnih.govrsc.orgrsc.org For example, bistachybotrysin L (compound 2), a dimeric phenylspirodrimane, showed potent cytotoxicity against five human tumor cell lines with IC50 values in the range of 1.8–3.5 μM. rsc.org Stachybochartins A–D and G also displayed cytotoxic activities against breast cancer and osteosarcoma cell lines. rsc.orgrsc.org Some phenylspirodrimanes have demonstrated neuroprotective effects, such as increasing cell viability against glutamate-induced toxicity in SK-N-SH cells. rsc.org Antiviral activity, including against HIV-1 and influenza A virus (IAV), has been reported for some members of this class. thieme-connect.comnih.govmdpi.comsemanticscholar.org Additionally, phenylspirodrimanes have been noted for their ability to inhibit various enzymes and receptors, such as tyrosine kinase receptors, tumor-related kinases, and α-glucosidase. thieme-connect.comnih.govrsc.orgmdpi.comsemanticscholar.orgresearchgate.net Some phenylspirodrimanes have also shown potential in reversing multidrug resistance (MDR) in cancer cells. mdpi.comsemanticscholar.org Other reported activities include anticomplement activity, endothelin receptor antagonism, anti-hyperlipidemic effects, and anti-osteoporosis activity. nih.govrsc.orgmdpi.comsemanticscholar.org

Future Directions and Emerging Research Avenues for Stachybotrolide

Untapped Biosynthetic Potential and Genetic Engineering Strategies

The biosynthesis of stachybotrolide and other complex secondary metabolites in Stachybotrys species is a testament to the organism's sophisticated enzymatic machinery. Recent genomic and transcriptomic analyses have revealed a wealth of untapped biosynthetic potential within the Stachybotrys genome.

Stachybotrys chartarum possesses a rich reservoir of secondary metabolite biosynthetic gene clusters (BGCs) that remain uncharacterized. nih.govmdpi.com In silico analyses have identified numerous polyketide synthase (PKS) genes, suggesting that the chemical diversity of this fungus is far from fully explored. nih.gov The elucidation of these cryptic BGCs could lead to the discovery of novel compounds with unique biological activities.

To harness this biosynthetic potential, the development of robust genetic engineering strategies for Stachybotrys chartarum is paramount. nih.gov Recent advancements in fungal transformation techniques, including the generation of deletion and overexpression strains, have paved the way for targeted manipulation of metabolic pathways. nih.gov These molecular tools are crucial for:

Activating silent BGCs: Many BGCs are not expressed under standard laboratory conditions. Genetic engineering techniques can be employed to activate these silent clusters, leading to the production of novel metabolites.

Pathway elucidation: By knocking out or overexpressing specific genes within a BGC, researchers can decipher the precise biosynthetic steps leading to the formation of this compound and other compounds. nih.gov

Metabolic engineering for enhanced production: Genetic manipulation can be used to optimize metabolic fluxes, redirecting precursors towards the biosynthesis of desired compounds and potentially increasing yields. mdpi.com

The application of these strategies will not only expand our understanding of fungal secondary metabolism but also provide a platform for the sustainable production of this compound and its analogs for further research and development.

Advanced Analytical Techniques for Comprehensive Metabolite Profiling

A thorough understanding of the metabolome of Stachybotrys chartarum is essential for exploring its biosynthetic capabilities and ecological roles. The complexity of the secondary metabolites produced by this fungus necessitates the use of advanced analytical techniques for comprehensive profiling.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the qualitative and quantitative analysis of Stachybotrys secondary metabolites. nih.govnih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) systems, offers enhanced sensitivity and resolution, enabling the detection and tentative identification of a wide range of compounds in fungal extracts. dtu.dkdtu.dk

These techniques are instrumental in:

Metabolite fingerprinting: Creating detailed chemical profiles of different Stachybotrys strains and chemotypes grown under various conditions. nih.gov

Identification of novel compounds: The high mass accuracy and fragmentation data provided by HRMS are crucial for the structural elucidation of previously unknown metabolites.

Quantitative analysis: Developing and validating robust quantitative methods to determine the concentrations of specific toxins, such as this compound, in various matrices. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for the definitive structural elucidation of novel natural products. core.ac.ukslideshare.netresearchgate.netethz.chscilit.com One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and stereochemistry of complex molecules like this compound.

The integration of these advanced analytical platforms will continue to be critical in mapping the metabolic landscape of Stachybotrys chartarum and discovering new bioactive compounds.

Exploration of Derivatization Strategies for Bioactivity Optimization

Chemical modification of natural products is a well-established strategy for enhancing their biological activity, improving their pharmacokinetic properties, and reducing their toxicity. The complex structure of this compound, a macrocyclic trichothecene, offers multiple sites for chemical derivatization.

While research on the specific derivatization of this compound is still in its early stages, studies on related macrocyclic trichothecenes provide valuable insights into potential modification strategies. mdpi.comnih.gov Key functional groups that can be targeted for derivatization include hydroxyl groups and the epoxide ring. Modifications could involve:

Esterification and etherification: Altering the polarity and steric hindrance of the molecule by introducing different acyl or alkyl groups at the hydroxyl positions.

Epoxide ring opening: Reaction of the epoxide with various nucleophiles to introduce new functional groups and potentially modulate the compound's reactivity and target interactions.

The goals of such derivatization strategies would be to:

Enhance target specificity: Modifying the structure to increase its affinity for a particular biological target while reducing off-target effects.

Improve bioavailability: Altering the physicochemical properties of the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

Generate novel bioactivities: Creating analogs with entirely new or improved therapeutic properties. nih.govnih.govresearchgate.net

Systematic structure-activity relationship (SAR) studies of this compound derivatives will be crucial for understanding how specific structural modifications influence biological activity and for the rational design of new, more potent, and selective compounds. mdpi.com

Integration of In Silico Screening and Predictive Modeling in Drug Discovery

Computational approaches are increasingly being integrated into the drug discovery pipeline to accelerate the identification and optimization of lead compounds. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a rapid and cost-effective means to screen large compound libraries and predict the biological activities and toxicities of molecules.

For this compound, these computational tools can be applied to:

Target identification: Virtual screening of this compound against databases of protein structures can help identify potential biological targets and elucidate its mechanism of action. science.govunipi.itjbiochemtech.com Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with various proteins. researchgate.netnih.gov

Predictive toxicology: QSAR models can be developed to predict the toxicity of this compound and its derivatives based on their chemical structures. nih.goveuropa.euunc.educentro3r.itresearchgate.net This can aid in prioritizing compounds for further experimental testing and in designing new analogs with improved safety profiles.

Rational drug design: By understanding the structural requirements for bioactivity through molecular modeling, researchers can rationally design novel this compound derivatives with enhanced therapeutic potential.

The integration of these predictive models with experimental data will be essential for a more efficient and informed drug discovery process centered around the this compound scaffold.

Role of this compound in Inter-species Microbial Interactions and Chemical Ecology

Secondary metabolites play crucial roles in mediating interactions between organisms in their natural environment. This compound, as a potent bioactive compound, likely plays a significant role in the chemical ecology of Stachybotrys chartarum. This fungus is often found in damp indoor environments, where it competes with other fungi and bacteria for resources. nih.govmdpi.com

Future research in this area should focus on:

Allelopathy: Investigating the inhibitory effects of this compound on the growth of competing microorganisms. It may function as an allelochemical, giving S. chartarum a competitive advantage in its ecological niche.

Signaling: Exploring the possibility that this compound acts as a signaling molecule in microbial communities, influencing the behavior and gene expression of other organisms.

Defense: Determining the role of this compound in defending the fungus against predation by fungivorous organisms.

Understanding the ecological functions of this compound will provide a more complete picture of the biology of Stachybotrys chartarum and the complex chemical interactions that occur in microbial ecosystems. This knowledge could also have practical applications, for instance, in the development of novel antimicrobial agents or in strategies to control the growth of this mold in indoor environments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.